molecular formula C9H6Cl2N2O2 B1387791 methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 871583-20-9

methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No. B1387791
CAS RN: 871583-20-9
M. Wt: 245.06 g/mol
InChI Key: UTSLJBDIAXLXSH-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate" .

Scientific Research Applications

Antimicrobial Activity

This compound serves as a scaffold for the development of antimicrobial agents. The pyrrolopyrazine derivatives, which share a similar heterocyclic structure, have been shown to exhibit significant antimicrobial properties . The presence of chlorine atoms in the 4,6-dichloro configuration may enhance the compound’s ability to interact with bacterial cell walls, leading to potential applications in treating bacterial infections.

Anti-inflammatory Agents

The structural similarity of this compound to pyrrolopyrazine derivatives suggests potential anti-inflammatory applications. These derivatives have been utilized in the synthesis of compounds that show anti-inflammatory activity, which could be explored with methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate as well .

Antiviral Research

Compounds with pyrrolopyrazine structures have demonstrated antiviral activities. Given the structural features of methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, it could be a candidate for the synthesis of antiviral drugs, particularly as a scaffold for further chemical modifications .

Antifungal Applications

The pyrrolopyrazine core is known to possess antifungal properties. As a derivative, methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate may be used to develop new antifungal agents, potentially effective against a range of fungal pathogens .

Antioxidant Properties

Research on pyrrolopyrazine derivatives has indicated that they can exhibit antioxidant activities. This suggests that methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate might also be explored for its antioxidant properties, which are valuable in various medical and cosmetic applications .

Antitumor and Kinase Inhibitory Activity

The compound’s structure is conducive to the development of antitumor agents and kinase inhibitors. Pyrrolopyrazine derivatives have shown promise in these fields, and the dichloro-methyl ester variant could be a key intermediate in synthesizing new drugs targeting cancer cells and kinase-dependent pathways .

Future Directions

There is limited information available on the future directions for "methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate" .

properties

IUPAC Name

methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c1-15-9(14)6-2-4-5(12-6)3-7(10)13-8(4)11/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSLJBDIAXLXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N=C(C=C2N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653292
Record name Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

871583-20-9
Record name Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Reactant of Route 6
methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate

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